molecular formula C10H20ClF2NO2 B2978401 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride CAS No. 2126160-64-1

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride

Katalognummer B2978401
CAS-Nummer: 2126160-64-1
Molekulargewicht: 259.72
InChI-Schlüssel: UXZAHLGDELODCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is commonly known as Aclidinium bromide and is used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).

Wirkmechanismus

Aclidinium bromide selectively binds to muscarinic receptors in the airways, specifically M3 receptors, which are responsible for smooth muscle contraction. By blocking the action of acetylcholine on these receptors, Aclidinium bromide causes relaxation of the airway smooth muscles, leading to bronchodilation. This mechanism of action is similar to other anticholinergic drugs used in the treatment of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride.
Biochemical and Physiological Effects:
Aclidinium bromide has been shown to have a rapid onset of action and a long duration of bronchodilation, making it an effective treatment option for this compound. It has a low systemic absorption, which reduces the risk of systemic side effects. Aclidinium bromide has also been shown to improve lung function and reduce exacerbations in patients with this compound.

Vorteile Und Einschränkungen Für Laborexperimente

Aclidinium bromide is a useful tool for studying the role of muscarinic receptors in the airways and their potential as therapeutic targets for 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride. It can be used in in vitro experiments to study the effects of muscarinic receptor antagonists on airway smooth muscle contraction. However, its use in in vivo experiments is limited due to its specific pharmacological action and potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for research on Aclidinium bromide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of side effects. Another area of research is the investigation of its potential therapeutic applications in other respiratory diseases, such as asthma. Additionally, further studies are needed to understand the long-term safety and efficacy of Aclidinium bromide in the treatment of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride.

Synthesemethoden

The synthesis of Aclidinium bromide involves a series of chemical reactions. The starting material is 1-cyclohexyl-4-(difluoromethoxy)benzene, which undergoes amination with methylamine to form 1-(aminomethyl)-4-(difluoromethoxy)cyclohexane. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to yield 2-((1-(aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol. Finally, this compound is treated with hydrochloric acid to obtain Aclidinium bromide.

Wissenschaftliche Forschungsanwendungen

Aclidinium bromide has been extensively studied for its potential therapeutic applications in the treatment of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride. It is a long-acting muscarinic antagonist that works by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation. Several clinical trials have demonstrated the efficacy of Aclidinium bromide in improving lung function and reducing exacerbations in patients with this compound.

Eigenschaften

IUPAC Name

2-[1-(aminomethyl)-4-(difluoromethyl)cyclohexyl]oxyethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2NO2.ClH/c11-9(12)8-1-3-10(7-13,4-2-8)15-6-5-14;/h8-9,14H,1-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAHLGDELODCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)(CN)OCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.